molecular formula C8H6BrFN2 B1404020 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS No. 1446334-75-3

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B1404020
CAS No.: 1446334-75-3
M. Wt: 229.05 g/mol
InChI Key: UTGAEDZYNAJWRT-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The presence of bromine, fluorine, and methyl groups in the compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, due to their electron-withdrawing nature.

    Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine stands out due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its unique combination of substituents makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGAEDZYNAJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
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Reactant of Route 6
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

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